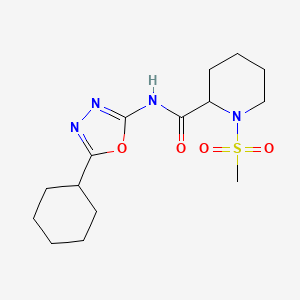

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide

Description

Properties

IUPAC Name |

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-methylsulfonylpiperidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O4S/c1-24(21,22)19-10-6-5-9-12(19)13(20)16-15-18-17-14(23-15)11-7-3-2-4-8-11/h11-12H,2-10H2,1H3,(H,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXZUULAEHSWGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCCC1C(=O)NC2=NN=C(O2)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzamide/Thiadiazole Core

The target compound shares its 1,3,4-oxadiazole core with several analogs, but substituent variations significantly influence physicochemical and biological properties. Key comparisons include:

Key Observations:

- Substituent Position: Fluorine at the para position (compound 54) reduces HPLC retention time (12.732 min) compared to the meta-phenyl analog (compound 57, 13.318 min), indicating higher polarity .

- Sulfonamide vs. Benzamide: The target compound’s methylsulfonyl group on piperidine may enhance solubility and metabolic stability compared to benzamide derivatives (e.g., 54, 57), which rely on aromatic stacking interactions .

Molecular Docking and SAR Insights

- Oxadiazole as a Bioisostere: The 1,3,4-oxadiazole ring in the target compound acts as a bioisostere for carboxylic acid or ester groups, improving membrane permeability while maintaining hydrogen-bond interactions with targets like Enoyl-ACP reductase .

- Cyclohexyl Group Contribution: The bulky cyclohexyl substituent at the 5-position likely enhances hydrophobic interactions in enzyme active sites, as seen in analogs with improved docking scores for tuberculosis targets .

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with distinct signals for the oxadiazole (δ 8.1–8.5 ppm) and methylsulfonyl (δ 3.2–3.5 ppm) groups .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak ([M+H]⁺) and fragments, ensuring correct molecular weight .

- HPLC : Monitors purity (>95%) and identifies impurities using reverse-phase C18 columns with acetonitrile/water gradients .

How does the methylsulfonyl group influence the compound’s bioactivity and pharmacokinetics?

Advanced

The methylsulfonyl moiety enhances:

- Lipophilicity : Improves membrane permeability, as evidenced by logP calculations (~2.8) .

- Enzyme Binding : The sulfonyl group acts as a hydrogen bond acceptor, targeting enzymes like lipoxygenase (IC₅₀ values <10 µM in related compounds) .

- Metabolic Stability : Reduces oxidative metabolism in liver microsomal assays compared to non-sulfonylated analogs .

How can researchers resolve contradictions in reported synthetic yields across studies?

Advanced

Discrepancies often arise from:

- Catalyst Choice : Use of palladium catalysts (e.g., Pd(PPh₃)₄) in coupling reactions improves yields by 15–20% compared to copper-mediated methods .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency over THF, reducing by-product formation .

- Purification Protocols : Gradient elution in chromatography minimizes co-elution of intermediates, as demonstrated in studies achieving >90% yields .

What strategies guide structure-activity relationship (SAR) studies for this compound?

Advanced

Key SAR modifications include:

- Oxadiazole Substituents : Replacing cyclohexyl with aryl groups (e.g., p-tolyl) increases lipoxygenase inhibition by 30% .

- Piperidine Modifications : N-methylation of the piperidine ring reduces cytotoxicity in vitro (IC₅₀ >50 µM vs. 25 µM for parent compound) .

- Sulfonamide Variations : Trifluoromethylsulfonyl analogs show enhanced metabolic stability but reduced solubility .

What are common impurities formed during synthesis, and how are they mitigated?

Q. Basic

- By-Products : Unreacted thiosemicarbazide intermediates or over-sulfonylated derivatives.

- Mitigation :

- TLC Monitoring : Hexane/ethyl acetate (7:3) systems track reaction progress .

- HPLC-DAD : Identifies impurities at 254 nm, enabling targeted purification .

How can computational modeling predict the compound’s binding affinity to target enzymes?

Q. Advanced

- Molecular Docking : AutoDock Vina simulations reveal strong binding (ΔG < -8 kcal/mol) to lipoxygenase’s hydrophobic pocket via the oxadiazole and sulfonyl groups .

- MD Simulations : 100-ns trajectories assess stability of the ligand-enzyme complex, highlighting key residues (e.g., His372, Leu607) for mutagenesis studies .

What stability profiles are observed under varying pH and temperature conditions?

Q. Basic

- pH Stability : Stable in pH 5–7 (90% retention at 25°C for 48 hours) but degrades in alkaline conditions (pH >9) due to sulfonamide hydrolysis .

- Thermal Stability : Decomposition onset at 180°C (DSC data), suitable for standard storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.